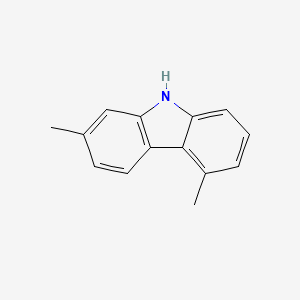

2,5-Dimethyl-9H-carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the Friedel-Crafts alkylation, where carbazole reacts with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective methylation at the 2 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbazole-2,5-dione using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Carbazole-2,5-dione.

Reduction: Dihydro-2,5-dimethyl-9H-carbazole.

Substitution: Halogenated derivatives such as 2,5-dibromo-9H-carbazole.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent optoelectronic properties

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-9H-carbazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells. The exact pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-9H-carbazole can be compared with other carbazole derivatives such as:

2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at the 2 and 7 positions, affecting its electronic properties.

3,6-Dimethyl-9H-carbazole: Methyl groups at the 3 and 6 positions, leading to different reactivity and applications.

9-Ethylcarbazole: An ethyl group at the nitrogen atom, which can influence its solubility and interaction with other molecules

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in various fields.

Biologische Aktivität

2,5-Dimethyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes recent research findings on the biological activity of this compound, with a focus on its potential applications in medicine.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. One notable study evaluated a series of carbazole derivatives for their ability to inhibit human topoisomerases I and II, which are critical targets in cancer therapy. The derivatives exhibited selective cytotoxicity against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells, with compound 4 demonstrating an IC50 value of 0.73 μM .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 4 | MDA-MB-231 | 0.73 | Most active; selective for cancer cells |

| 3 | MDA-MB-231 | 1.44 | Good activity; less selective |

| 4 | MCF-7 | >100 | No significant effect on normal cells |

| 3 | MCF-10A | 52 | Induces cell death at higher concentrations |

These compounds induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been extensively studied. In one investigation, several derivatives were tested against various bacterial strains. Notably, at a concentration of 16 µg/mL, certain derivatives inhibited the growth of Staphylococcus aureus by over 60% . The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for pathogenic strains.

Table 2: Antimicrobial Activity of Carbazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 2 | S. aureus | 32 | >60 |

| 3 | E. coli | 64 | >40 |

| 4 | P. aeruginosa | Highest tested | 35–42 |

These findings indicate that while some derivatives show significant antimicrobial activity against Gram-positive bacteria, Gram-negative strains like E. coli exhibit greater resistance .

Neuroprotective Effects

Carbazole derivatives have also been investigated for their neuroprotective properties. A series of N-substituted carbazoles demonstrated protective effects on neuronal cells against glutamate-induced injury. For instance, compounds with specific substitutions showed neuroprotective activity at concentrations as low as 3 µM .

Table 3: Neuroprotective Activity of Carbazole Derivatives

| Compound | Concentration (µM) | Effect |

|---|---|---|

| N-phenyl-carbazole | 3 | Significant neuroprotection |

| N-methyl-carbazole | 30 | Moderate neuroprotection |

The presence of substituents at the N-position appears crucial for enhancing neuroprotective effects .

Case Studies and Clinical Implications

The promising biological activities of this compound derivatives suggest potential applications in clinical settings. For example:

- Breast Cancer Treatment : The selective inhibition of topoisomerases presents an opportunity for developing targeted therapies for triple-negative breast cancer, which currently lacks effective treatment options.

- Antimicrobial Agents : Given the rising antibiotic resistance, carbazole derivatives could serve as alternative antimicrobial agents against resistant bacterial strains.

- Neurodegenerative Diseases : The neuroprotective properties could be explored further in conditions like Alzheimer's disease or other neurodegenerative disorders.

Eigenschaften

CAS-Nummer |

78787-79-8 |

|---|---|

Molekularformel |

C14H13N |

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

2,5-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H13N/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8,15H,1-2H3 |

InChI-Schlüssel |

CZBFMWGQNCOKDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC=C3N2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.